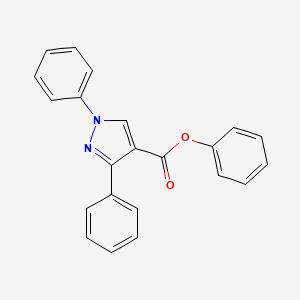
3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by inhibiting specific enzymes or receptors. For example, in cancer research, this compound has been found to inhibit tubulin polymerization, which is essential for cell division. In neuroscience, it has been suggested that this compound may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In neuroscience, it has been found to reduce brain damage and improve neurological function in animal models of ischemic brain injury. In cardiovascular diseases, it has been found to inhibit platelet aggregation and thrombus formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide in lab experiments include its potential therapeutic applications in various fields and its relatively simple synthesis method. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its mechanism of action and pharmacological properties.
Direcciones Futuras
There are several future directions for the research on 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide. In cancer research, further studies are needed to investigate its potential as a chemotherapeutic agent and to optimize its cytotoxic activity against cancer cells. In neuroscience, future studies could focus on its potential as a neuroprotective agent in other neurological disorders such as Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, further studies are needed to investigate its potential as an antiplatelet agent and to optimize its pharmacological properties. Overall, the research on 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide has great potential for the development of new therapeutic agents in various fields.
Métodos De Síntesis
The synthesis of 3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-bromo-N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, this compound has shown promising cytotoxic activity against human cancer cell lines such as MCF-7, HeLa, and A549. In neuroscience, it has been studied for its potential as a neuroprotective agent against ischemic brain injury. In cardiovascular diseases, it has been investigated for its potential as an antiplatelet agent.
Propiedades
IUPAC Name |
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-8-6-9(2)17-14(16-8)18-13(19)10-4-5-12(20-3)11(15)7-10/h4-7H,1-3H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOMUFQKWFEFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5801481.png)

![ethyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5801490.png)
![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)
![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)
![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)
![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)

![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)